molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8

Benzo[b]quinolizinium, bromide

Cat. No.: B8700102
CAS No.: 7547-88-8
M. Wt: 260.13 g/mol
InChI Key: PIYWJWXEZWYQDR-UHFFFAOYSA-M
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Description

Benzo[b]quinolizinium, bromide is a useful research compound. Its molecular formula is C13H10BrN and its molecular weight is 260.13 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7547-88-8

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

benzo[b]quinolizin-5-ium;bromide

InChI

InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1

InChI Key

PIYWJWXEZWYQDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-]

Origin of Product

United States

Historical Context and Evolution of Benzo B Quinolizinium Ion Studies

The study of the quinolizinium (B1208727) ion and its benzo-fused analogues, like benzo[b]quinolizinium, has a history stretching back several decades. vanderbilt.edu Initial research focused on the fundamental synthesis and characterization of this heterocyclic system. Over time, the scientific community's interest has evolved, driven by the discovery of the diverse chemical reactivity and intriguing physical properties of these cations.

Early synthetic routes often involved cyclization reactions of appropriately substituted pyridine (B92270) and benzene (B151609) derivatives. vanderbilt.eduthieme-connect.com A significant step in the evolution of this field was the development of more sophisticated synthetic strategies, such as transition-metal-mediated cross-coupling reactions. thieme-connect.com For instance, methods like the Suzuki-Miyaura coupling have been successfully employed to create aryl-substituted benzo[b]quinolizinium derivatives, expanding the accessible chemical space and allowing for fine-tuning of the molecule's properties. thieme-connect.com The chemistry of the quinolizinium ion and its derivatives has been the subject of several reviews over the years, indicating a sustained interest in the field. thieme-connect.de More recent studies have focused on harnessing the unique properties of these compounds for specific applications, such as the development of fluorescent probes and bioactive molecules. researchgate.netnih.govasm.org

Structural Framework and Aromaticity of Benzo B Quinolizinium Systems

The benzo[b]quinolizinium cation, also known as acridizinium, possesses a planar, fused-ring structure. thieme-connect.deontosight.ai This framework consists of a pyridine (B92270) ring and a quinoline (B57606) system fused in a specific arrangement, resulting in a positively charged aromatic species. The positive charge is delocalized across the extended π-electron system, a key feature contributing to its stability and characteristic reactivity. The bromide salt simply introduces a bromide anion as the counterion to the cationic benzo[b]quinolizinium core. ontosight.ai

The structure of benzo[b]quinolizinium derivatives has been confirmed through various analytical techniques, including X-ray diffraction analysis for solid-state structures and NMR spectroscopy for characterization in solution. thieme-connect.de The planarity of the three fused aromatic rings is a notable structural feature. asm.org This extended conjugation is responsible for the characteristic absorption and emission properties of these compounds. thieme-connect.de The aromaticity of the system is a direct consequence of this extensive delocalization of π-electrons within the fused heterocyclic rings.

Table 1: Spectroscopic Properties of Selected Benzo[b]quinolizinium Derivatives

Compound/DerivativeAbsorption Maxima (λabs, nm)Emission Maxima (λfl, nm)Solvent/Conditions
Parent Benzo[b]quinolizinium~410-415~417Water
9-Aryl-Substituted Derivatives409 - 422452 - 529Water
9-(N,N-dimethylaminophenyl) Derivative422 (Water), 507 (CH2Cl2)Weakly fluorescent, increases upon protonationVaries
9-Hydroxybenzo[b]quinolizinium-527Buffer Solution
8-Hydroxybenzo[b]quinolizinium-600Buffer Solution
This table is generated based on data from multiple sources. researchgate.netrsc.org

Significance of Cationic Polycyclic Aromatic Systems in Chemical Research

Cyclodehydration Approaches to the Benzo[b]quinolizinium Core

Cyclodehydration reactions represent a fundamental approach to constructing the polycyclic framework of benzo[b]quinolizinium derivatives. These methods typically involve the formation of a key carbon-carbon bond through the removal of a water molecule, often under acidic conditions, to yield the aromatic, cationic ring system.

Bradsher et al. Established Cyclodehydration Routebeilstein-journals.org

A pioneering and established method for the synthesis of the benzo[b]quinolizinium core, also known as the acridizinium ion, was developed by Bradsher and his colleagues. acs.org This synthetic strategy is centered on the principle of aromatic cyclodehydration. The process begins with the reaction of a benzyl (B1604629) bromide derivative with pyridine-2-carboxaldehyde. acs.org This initial step forms a quaternary pyridinium (B92312) salt.

This intermediate salt is then subjected to cyclodehydration to yield the benzo[b]quinolizinium system. acs.org For instance, the reaction of benzyl bromide with pyridine-2-carboxaldehyde, followed by treatment of the resulting crude salt, successfully produced the previously unknown benzo[b]quinolizinium salts. acs.org This methodology was also extended to synthesize substituted derivatives. For example, using o-methylbenzyl bromide and p-methylbenzyl bromide led to the formation of 7-methyl- and 9-methylbenzo[b]quinolizinium salts, respectively. acs.org This route provides a versatile and foundational method for accessing the core benzo[b]quinolizinium structure. acs.orgrsc.org

Acid-Catalyzed Cyclodehydration of N-(2-Bromobenzyl)pyridinium Precursorsthieme-connect.com

A more contemporary application of cyclodehydration involves the acid-catalyzed ring closure of specifically designed N-benzylpyridinium precursors. This method offers a direct and efficient pathway to functionalized benzo[b]quinolizinium derivatives.

A notable example is the synthesis of benzo[b]quinolizinium-9-boronic acid bromide. thieme-connect.com The synthesis commences with the reaction of (4-bromomethylphenyl)boronic ester with (1,3-dioxolan-2-yl)pyridine, which quantitatively yields the N-benzylpyridinium derivative. thieme-connect.com This precursor is then subjected to cyclodehydration by refluxing in 48% hydrobromic acid (HBr). thieme-connect.combeilstein-journals.org This strong acidic condition facilitates the ring closure, affording the desired benzo[b]quinoliziniumboronic acid in high yield (80%). thieme-connect.com This method is not only effective but also provides a strategic entry point for further functionalization, such as in palladium-mediated cross-coupling reactions. thieme-connect.com

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the functionalization of the benzo[b]quinolizinium core. These reactions enable the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for tuning the photophysical and biological properties of these compounds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutionacs.orgthieme-connect.comresearchgate.netresearchgate.netsciencegate.appbeilstein-journals.orgasm.org

The Suzuki-Miyaura cross-coupling reaction is a particularly prominent method for forming carbon-carbon bonds between the benzo[b]quinolizinium scaffold and various aryl or heteroaryl groups. thieme-connect.comorganic-chemistry.org This reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex. thermofishersci.in The reaction is valued for its functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts. thieme-connect.comorganic-chemistry.org

In the context of benzo[b]quinolizinium chemistry, the Suzuki-Miyaura coupling can be approached in two ways: coupling a bromo-substituted benzo[b]quinolizinium derivative with an arylboronic acid, or reacting a benzo[b]quinolizinium-boronic acid with an aryl bromide. thieme-connect.com While the former has been shown to be less efficient, the latter approach, utilizing benzo[b]quinolizinium-9-boronic acid, has proven to be a successful strategy for synthesizing 9-aryl-substituted benzo[b]quinolizinium ions. thieme-connect.com

Base-Free Conditions with Benzo[b]quinolizinium-9-trifluoroborateacs.orgresearchgate.netsciencegate.appasm.org

A significant advancement in the Suzuki-Miyaura coupling of benzo[b]quinolizinium derivatives is the development of base-free reaction conditions. beilstein-journals.orgnih.gov This is particularly advantageous as it avoids the use of bases that could react with the cationic benzo[b]quinolizinium core. This method utilizes benzo[b]quinolizinium-9-trifluoroborate as the coupling partner for aryldiazonium salts. beilstein-journals.orgnih.gov

The benzo[b]quinolizinium-9-trifluoroborate is prepared from the corresponding boronic acid by reaction with sodium tetrafluoroborate (B81430) (NaBF₄). beilstein-journals.orgnih.gov This trifluoroborate salt is then reacted with various aryldiazonium salts in a palladium-catalyzed process to yield the desired 9-aryl-substituted benzo[b]quinolizinium derivatives. beilstein-journals.orgnih.gov This base-free approach has been successfully employed to synthesize a range of derivatives, providing a direct comparison to previously reported Suzuki-Miyaura reactions. beilstein-journals.org

Catalyst Systems: Pd(PPh₃)₂Cl₂ and Pd(dppf)₂Cl₂·CH₂Cl₂thieme-connect.comresearchgate.netsciencegate.appbeilstein-journals.org

The choice of the palladium catalyst system is critical for the success of the Suzuki-Miyaura coupling. Two commonly and effectively used catalyst systems for the synthesis of aryl-substituted benzo[b]quinolizinium derivatives are bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct [Pd(dppf)₂Cl₂·CH₂Cl₂]. thieme-connect.combeilstein-journals.org

These catalysts have been successfully employed in the coupling of benzo[b]quinolizinium-9-boronic acid with a variety of carbocyclic and heterocyclic bromoarenes. thieme-connect.com The reactions typically proceed in the presence of a mild base like potassium fluoride (B91410) (KF) and result in the formation of the corresponding cationic biaryl products in yields ranging from 15% to 81%. thieme-connect.com For instance, the reaction of 9-bromobenzo[b]quinolizinium bromide with phenylboronic acid using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst furnished the phenylbenzo[b]quinolizinium product in a 42% yield. thieme-connect.com Similarly, Pd(PPh₃)₂Cl₂ has been effectively used in the synthesis of phenanthrenyl-substituted benzo[b]quinolizinium derivatives. researchgate.net The selection between these two catalysts can influence the reaction efficiency depending on the specific substrates involved. beilstein-journals.org

Interactive Data Table: Suzuki-Miyaura Coupling of Benzo[b]quinolizinium Derivatives

CatalystBenzo[b]quinolizinium SubstrateCoupling PartnerProductYield (%)Reference
Pd(dppf)Cl₂·CH₂Cl₂9-Bromobenzo[b]quinolizinium bromidePhenylboronic acid9-Phenylbenzo[b]quinolizinium42 thieme-connect.com
Pd(PPh₃)₂Cl₂Benzo[b]quinolizinium-9-boronic acidVarious aryl/heteroaryl bromides9-Aryl/heteroaryl-benzo[b]quinolizinium15-81 thieme-connect.com
Pd(dppf)Cl₂·CH₂Cl₂Benzo[b]quinolizinium-9-boronic acid9-Bromophenanthrene9-(Phenanthren-9-yl)benzo[b]quinolizinium16 researchgate.net
Pd(PPh₃)₂Cl₂8-Bromobenzo[c]quinoliziniumPhenanthrene-9-boronic acid8-(Phenanthren-9-yl)benzo[c]quinolizinium48 researchgate.net

Sonogashira Coupling for Arylethynyl Substitution

The introduction of arylethynyl groups onto the benzo[b]quinolizinium core can be effectively achieved through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. nih.govwikipedia.org In the context of benzo[b]quinolizinium chemistry, this reaction has been successfully employed to synthesize novel 9-(arylethynyl)benzo[b]quinolizinium derivatives. nih.govbeilstein-journals.org

Copper-Mediated and In Situ Copper Acetylide Formation Methods

The Sonogashira reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key reactive intermediate in the catalytic cycle. wikipedia.org Two primary approaches have been utilized for the Sonogashira coupling of benzo[b]quinolizinium derivatives:

Pre-formed Copper Acetylide Method: In one approach, the copper acetylide, such as (phenylethynyl)copper, is prepared separately. nih.govbeilstein-journals.org This pre-formed intermediate is then reacted with a halo-substituted benzo[b]quinolizinium, like 9-iodobenzo[b]quinolizinium bromide, in the presence of a palladium catalyst to yield the desired arylethynyl-substituted product. nih.govbeilstein-journals.org This method offers control over the reactive species but requires an additional synthetic step.

In Situ Formation: The more common approach involves the in situ generation of the copper acetylide. This is achieved by combining the terminal alkyne, a copper(I) salt (e.g., CuI), a palladium catalyst, and a base in the reaction mixture with the halo-substituted benzo[b]quinolizinium. nih.govbeilstein-journals.orgresearchgate.net This one-pot procedure is often more convenient and has been used to prepare a variety of 9-(arylethynyl)benzo[b]quinolizinium derivatives under relatively mild conditions. nih.govresearchgate.net

Challenges in Reaction Conditions for Cationic Hetarenes

The cationic nature of the benzo[b]quinolizinium ring system presents specific challenges for the Sonogashira coupling reaction. The primary difficulty arises from the susceptibility of the benzo[b]quinolizinium core to nucleophilic attack, particularly at the 6-position. nih.govbeilstein-journals.org The presence of strong bases, which are often required in Sonogashira couplings to facilitate the deprotonation of the terminal alkyne, can lead to a competing ring-opening reaction of the heterocyclic substrate. nih.govbeilstein-journals.org This side reaction can significantly reduce the yield of the desired coupled product and complicate the purification process. nih.govbeilstein-journals.org

To mitigate this issue, reaction conditions must be carefully optimized. Strategies to suppress the nucleophilic ring-opening include:

The use of milder bases.

Employing methods that avoid the formation of or addition of strong nucleophiles during the reaction. nih.govbeilstein-journals.org

Careful control of reaction temperature and time.

These optimizations are crucial for the successful synthesis of arylethynyl-substituted benzo[b]quinolizinium derivatives. nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) provides a direct route for the functionalization of the benzo[b]quinolizinium system. This reaction involves the replacement of a leaving group, typically a halide, on the aromatic ring by a nucleophile. Due to the electron-deficient nature of the cationic benzo[b]quinolizinium core, it is activated towards nucleophilic attack.

This methodology has been successfully used to introduce various substituents. For instance, the reaction of 9-bromo- or 9-fluoroacridizinium salts with selected amines leads to the formation of N-substituted 9-aminoacridizinium derivatives. arkat-usa.org Similarly, reacting 9-fluoroacridizinium bromide with thiophenol in the presence of a mild base yields the corresponding 9-(phenylsulfanyl)acridizinium salt. arkat-usa.org However, these reactions can sometimes be inefficient or lead to the destruction of the substrate through ring-opening reactions induced by the nucleophile. thieme-connect.com

Derivatization Strategies for Functionalized Benzo[b]quinolizinium Systems

Building upon the core synthetic methodologies, various derivatization strategies have been developed to introduce specific functionalities onto the benzo[b]quinolizinium scaffold, tailoring its properties for diverse applications.

Amino-Substituted Derivatives

The introduction of amino groups at the 9-position of the benzo[b]quinolizinium ring is a key strategy for creating donor-acceptor dyes with interesting photophysical properties. arkat-usa.org These amino-substituted derivatives are typically synthesized via nucleophilic aromatic substitution of a halogen at the 9-position. arkat-usa.orgarkat-usa.org

The reaction of 9-bromo- or 9-fluoroacridizinium salts with a range of primary and secondary amines, including anilines and dialkylamines, has been shown to produce the corresponding 9-amino-substituted derivatives in moderate to good yields. arkat-usa.org The reactivity of the amine is a critical factor; for example, reactions with dialkylamines and reactive anilines proceed efficiently, while primary alkylamines often give only trace amounts of the desired product. arkat-usa.org The reaction conditions, such as the solvent and temperature, also play a significant role. For instance, reactions with donor-substituted anilines can be achieved in refluxing 2-propanol or ethanol, whereas less reactive anilines may require higher temperatures. researchgate.net

Synthesis of 9-Amino-Substituted Benzo[b]quinolizinium Derivatives
Starting MaterialAmineProductYieldReference
9-Bromoacridizinium bromideAniline (B41778)9-(Phenylamino)acridizinium bromide23% umich.edu
9-Bromoacridizinium bromidep-Toluidine9-(p-Tolylamino)acridizinium bromide77% umich.edu
9-Fluoroacridizinium bromideMorpholine (B109124)9-Morpholinoacridizinium bromideGood arkat-usa.org
9-Fluorobenzo[b]quinoliziniumBis(picolylmethyl)amineDerivative 10Not specified arkat-usa.org

Borono-Substituted Derivatives

Borono-substituted benzo[b]quinolizinium derivatives are valuable intermediates in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. thieme-connect.comresearchgate.net The synthesis of benzo[b]quinolizinium-9-boronic acid has been achieved through a cyclodehydration route. thieme-connect.com This involves the reaction of a (4-bromomethylphenyl)boronic ester with a protected 2-pyridinecarboxaldehyde (B72084) derivative to form an N-benzylpyridinium intermediate, which is then cyclized in refluxing hydrobromic acid. thieme-connect.com

The resulting benzo[b]quinolizinium-9-boronic acid can be readily converted to other borono derivatives, such as the corresponding trifluoroborate salt by treatment with potassium hydrogen difluoride or sodium tetrafluoroborate. beilstein-journals.orgresearchgate.net These borono-substituted compounds serve as key starting materials for the synthesis of 9-aryl-substituted benzo[b]quinolizinium derivatives through Suzuki-Miyaura coupling with various aryl bromides. thieme-connect.comresearchgate.net This approach has proven to be an efficient method for creating a library of derivatives with diverse electronic and photophysical properties. thieme-connect.comresearchgate.net

Synthesis and Reactions of Borono-Substituted Benzo[b]quinolizinium Derivatives
Reactant 1Reactant 2ProductReaction TypeYieldReference
N-benzylpyridinium derivative 3HBr (48%)Benzo[b]quinolizinium-9-boronic acid (1a)Cyclodehydration80% thieme-connect.com
Benzo[b]quinolizinium-9-boronic acid (1a)Aryl bromides9-Aryl-substituted benzo[b]quinolizinium derivativesSuzuki-Miyaura Coupling15-81% thieme-connect.comresearchgate.net
Benzo[b]quinolizinium-9-boronic acid (3a)NaBF₄Benzo[b]quinolizinium-9-trifluoroborate (3b)Salt FormationModerate beilstein-journals.org
Benzo[b]quinolizinium-9-trifluoroborate (3b)Aryldiazonium salts9-Arylbenzo[b]quinolizinium derivativesSuzuki-Miyaura CouplingNot specified beilstein-journals.org

Halogenated Intermediates for Further Functionalization

Halogenated benzo[b]quinolizinium derivatives are pivotal intermediates in the synthesis of more complex, functionalized molecules. Their utility stems from the reactivity of the carbon-halogen bond, which allows for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic placement of a halogen atom on the benzo[b]quinolizinium core opens up pathways to introduce a wide range of substituents, thereby tuning the electronic and photophysical properties of the final compounds.

Readily available precursors such as 9-bromo-, 9-fluoro-, and 3-bromobenzo[b]quinolizinium salts serve as versatile platforms for chemical elaboration. arkat-usa.orgbeilstein-journals.org For instance, 9-bromo- and 9-fluoroacridizinium bromides (the term acridizinium is often used for benzo[b]quinolizinium) are common starting materials for introducing nitrogen and sulfur nucleophiles. arkat-usa.org Similarly, 3-bromonaphtho[1,2-b]quinolizinium bromide has been synthesized and used in Suzuki-Miyaura coupling reactions to create aryl-substituted derivatives. beilstein-journals.org

The synthesis of these halogenated intermediates is often achieved through cyclodehydration routes. For example, 3-bromonaphtho[1,2-b]quinolizinium bromide can be prepared from 2-bromo-6-(bromomethyl)naphthalene. beilstein-journals.org The (bromomethyl)naphthalene is first reacted with (1,3-dioxolan-2-yl)pyridine to form an N-benzylpyridinium derivative, which then undergoes cyclodehydration in refluxing hydrobromic acid to yield the target halogenated quinolizinium (B1208727) salt in good yield. beilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

Halogen atoms on the electron-deficient benzo[b]quinolizinium ring are susceptible to nucleophilic aromatic substitution. This allows for the direct introduction of various functional groups. Research has demonstrated the successful reaction of 9-bromo- and 9-fluoroacridizinium salts with a range of amines and thiols. arkat-usa.orgresearchgate.net

The reaction of 9-bromoacridizinium bromide with substituted anilines can produce N-aryl-9-aminoacridizinium derivatives. arkat-usa.orgresearchgate.net Similarly, reactions with secondary aliphatic amines, such as morpholine and pyrrolidine, proceed in refluxing isopropanol (B130326) to give the corresponding N,N-dialkyl-9-aminoacridizinium compounds. researchgate.net The reactivity of the halogenated precursor can be influenced by the halogen itself; 9-fluoroacridizinium bromide is also an effective substrate for these transformations. arkat-usa.orgresearchgate.net For less reactive nucleophiles, such as anilines bearing electron-withdrawing groups, harsher conditions like higher temperatures (120–150 °C) without a solvent and in the presence of a Lewis acid catalyst may be required. researchgate.net

Beyond amination, this methodology extends to sulfur nucleophiles. The reaction of 9-fluoroacridizinium bromide with thiophenol in the presence of a mild base yields the corresponding 9-(phenylsulfanyl)acridizinium salt. arkat-usa.orgresearchgate.net

Table 1: Nucleophilic Substitution of 9-Halogenoacridizinium Salts researchgate.net
Starting MaterialNucleophileSolventTemp. (°C)Time (h)Yield (%)
9-Bromoacridizinium bromideMorpholinei-PrOHreflux224
9-Bromoacridizinium bromidePyrrolidinei-PrOHreflux230
9-Fluoroacridizinium bromideDiethylamineEtOHreflux171
9-Bromoacridizinium bromide4-Methylanilinenone130677
9-Bromoacridizinium bromideAnilinenone1302423
9-Bromoacridizinium bromide4-Fluoroanilinenone1202257
9-Bromoacridizinium bromide4-Methoxyanilinei-PrOHreflux4818

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to halogenated benzo[b]quinolizinium intermediates. The reaction of 9-bromobenzo[b]quinolizinium bromide with various arylboronic acids, in the presence of a palladium catalyst and a mild base, provides access to a wide array of 9-aryl-substituted benzo[b]quinolizinium derivatives. thieme-connect.comresearchgate.net

This approach is synthetically valuable as it allows for the coupling of the benzo[b]quinolizinium core with readily available halogen-substituted arenes or, in the inverse approach, coupling halogenated benzo[b]quinolizinium with arene boronic acids. thieme-connect.com While the coupling of 9-bromobenzo[b]quinolizinium bromide with arene boronic acids has been shown to be a viable route, the complementary reaction involving benzo[b]quinolizinium-9-boronic acid and bromoarenes is often more efficient and versatile. thieme-connect.comresearchgate.net Nevertheless, the reaction of 9-bromobenzo[b]quinolizinium bromide with phenylboronic acid, using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst and potassium fluoride as a base, successfully yields the 9-phenylbenzo[b]quinolizinium product. thieme-connect.com Similarly, 3-bromonaphtho[1,2-b]quinolizinium bromide has been successfully coupled with various arylboronic acids using catalysts like Pd(PPh₃)₂Cl₂ or Pd(dppf)₂Cl₂·CH₂Cl₂ and KF as a base, affording yields from 17-49%. beilstein-journals.org

Table 2: Suzuki-Miyaura Coupling of Halogenated Benzo[b]quinolizinium Derivatives
Halogenated SubstrateBoronic AcidCatalystBaseYield (%)Reference
9-Bromobenzo[b]quinolizinium bromidePhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KF42 thieme-connect.com
3-Bromonaphtho[1,2-b]quinolizinium bromidePhenylboronic acidPd(dppf)₂Cl₂·CH₂Cl₂KF49 beilstein-journals.org
3-Bromonaphtho[1,2-b]quinolizinium bromide4-Tolylboronic acidPd(PPh₃)₂Cl₂KF31 beilstein-journals.org
3-Bromonaphtho[1,2-b]quinolizinium bromide4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂KF20 beilstein-journals.org
3-Bromonaphtho[1,2-b]quinolizinium bromideNaphthalen-2-ylboronic acidPd(PPh₃)₂Cl₂KF29 beilstein-journals.org
3-Bromonaphtho[1,2-b]quinolizinium bromidePhenanthren-9-ylboronic acidPd(PPh₃)₂Cl₂KF17 beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of benzo[b]quinolizinium derivatives, offering precise information about the chemical environment of individual protons and carbon atoms. beilstein-journals.org

Proton (¹H) NMR Analysis

Proton NMR spectra of benzo[b]quinolizinium bromide and its derivatives provide characteristic chemical shifts that are crucial for structural assignment. For instance, in a substituted benzo[b]quinolizinium bromide, the protons on the quinolizinium core exhibit distinct signals. rsc.orgarkat-usa.orgbeilstein-journals.org

In one study of a 9-substituted derivative, the proton signals were observed at specific chemical shifts (δ) in DMSO-d₆. The assignments, confirmed by 2D NMR techniques, revealed the precise location of each proton. rsc.org For example, the proton at the 6-position (6-H) is typically found at a very downfield shift, often above 10 ppm, due to the influence of the quaternary nitrogen. beilstein-journals.orgrsc.org

The coupling constants (J values) between adjacent protons further aid in confirming the connectivity of the aromatic rings. For example, a typical coupling constant of around 16 Hz for alkene protons indicates an E-configuration of the double bond in precursor styrylpyridine derivatives. beilstein-journals.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Benzo[b]quinolizinium Derivatives in DMSO-d₆

Proton Position9-(phenylethynyl)benzo[b]quinolizinium beilstein-journals.org8-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxolanborolan-2-yl)]benzo[b]quinolizinium rsc.org
1-H8.58-8.62 (m)8.59 (d, J = 8.9 Hz)
2-H8.02-8.07 (m)8.11 (t, J = 8.4 Hz)
3-H7.95-8.01 (m)7.98 (t, J = 7.2 Hz)
4-H9.25-9.31 (m)9.31 (d, J = 7.1 Hz)
6-H10.40 (s)10.59 (s)
7-H8.49-8.52 (m)-
8-H8.08-8.15 (m)-
9-H-8.21 (d, J = 8.6 Hz)
10-H8.63 (s)8.37 (d, J = 8.6 Hz)
11-H9.18 (s)-
12-H-8.82 (s)

Note: 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, and 't' a triplet.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzo[b]quinolizinium ring system are influenced by their electronic environment and proximity to the nitrogen atom. rsc.orgarkat-usa.org

For a 9-bromobenzo[b]quinolizinium derivative, the ¹³C NMR spectrum in DMSO-d₆ showed distinct signals for each carbon atom. rsc.org The assignments are often confirmed through heteronuclear correlation experiments like HSQC and HMBC. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for a 9-Bromobenzo[b]quinolizinium Derivative in DMSO-d₆ rsc.org

Carbon PositionChemical Shift (ppm)
C1126.8
C2131.1
C3122.2
C4134.3
C6140.9
C6a135.9
C7135.0
C8135.9
C9137.8
C10125.4
C10a125.7
C11124.3
C11a138.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex substituted benzo[b]quinolizinium derivatives. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule. beilstein-journals.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. rsc.orgresearchgate.net

The combined use of these 2D NMR techniques allows for the complete and confident structural elucidation of novel benzo[b]quinolizinium compounds. researchgate.netbeilstein-journals.org

¹H NMR Spectroscopic Monitoring of Reactions

¹H NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. This technique has been employed to follow the conversion of precursors to benzo[b]quinolizinium derivatives and to study their subsequent reactions. rsc.orgrsc.org

For example, the conversion of a thiol-substituted benzo[b]quinolizinium derivative into a benzo[c]thiophene (B1209120) was monitored by ¹H NMR in a CD₃OD solution. The disappearance of the characteristic signal for the 6-H proton of the benzo[b]quinolizinium cation and the appearance of new aromatic signals confirmed the transformation. rsc.org Similarly, the reduction of a disulfide-linked bis-benzo[b]quinolizinium was followed by observing the appearance of characteristic signals for the resulting thiol monomer. rsc.org These studies provide valuable mechanistic insights into the reactivity of the benzo[b]quinolizinium system.

Mass Spectrometry Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of benzo[b]quinolizinium compounds, confirming their elemental composition and substructural features.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of ionic compounds like benzo[b]quinolizinium bromide. rsc.orgscispace.com In ESI-MS, the intact benzo[b]quinolizinium cation is observed as the molecular ion [M]⁺.

For various substituted benzo[b]quinolizinium derivatives, ESI-MS has been used to confirm the mass of the cationic part of the molecule. rsc.orgarkat-usa.orgbeilstein-journals.org For instance, the mass spectrum of a 9-bromobenzo[b]quinolizinium derivative showed a prominent peak corresponding to the [M]⁺ cation at m/z 224, consistent with the expected molecular formula. rsc.org High-resolution mass spectrometry (HRMS) provides even greater accuracy, allowing for the confirmation of the elemental composition of the ion. nih.govnih.gov

ESI-MS is also a valuable tool for studying non-covalent interactions, such as the binding of benzo[b]quinolizinium derivatives to DNA. scispace.com

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For benzo[b]quinolizinium bromide and its derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical and photophysical properties.

The molecular structure of benzo[b]quinolizinium derivatives, as determined by single-crystal X-ray diffraction, confirms their essentially planar and aromatic nature. beilstein-journals.org The analysis of bond lengths within the fused ring system provides direct evidence for electron delocalization. The carbon-carbon bond lengths in the aromatic rings are intermediate between those of a typical single C-C bond (approx. 1.54 Å) and a double C=C bond (approx. 1.34 Å), falling into the characteristic range for aromatic bonds (approx. 1.39 Å). docbrown.info

For instance, in 9-(arylethynyl)benzo[b]quinolizinium derivatives, the cations are observed to be essentially planar. beilstein-journals.org The bond lengths within the alkyne linker unit are also determined with high precision. In one derivative, the C-C triple bond was found to be 1.18 Å, while the adjacent C-C single bonds were 1.45 Å. beilstein-journals.org This detailed structural information confirms the connectivity and bonding arrangement predicted by other spectroscopic methods. The planarity of the fused aromatic system is a key factor in its electronic properties and its ability to engage in π-stacking interactions in the solid state. beilstein-journals.org

Bond TypeTypical Single Bond (Å)Typical Double Bond (Å)Observed in Aromatic Systems (Å)
C-C1.541.34~1.39
C-C≡C-C--1.45 (single), 1.18 (triple)

This table presents typical bond lengths for carbon-carbon bonds and compares them with values observed in aromatic systems like benzo[b]quinolizinium derivatives. The data for the arylethynyl derivative is from reference beilstein-journals.org, and general bond lengths from reference docbrown.info.

Benzo[b]quinolizinium derivatives exhibit noteworthy photochemical reactivity in the solid state, specifically undergoing [4+4] photocycloaddition reactions. arkat-usa.org The crystal packing, or preorganization of the molecules in the lattice, plays a critical role in determining the outcome of these reactions. X-ray crystallographic studies reveal that the planar benzo[b]quinolizinium cations often arrange themselves in π-stacked columnar structures. beilstein-journals.orgresearchgate.net

This ordered arrangement is highly conducive to photodimerization. In many cases, the cations are stacked in an anti-head-to-tail orientation. beilstein-journals.org This specific preorganization means that upon irradiation with UV light, the photodimerization is highly regioselective, leading exclusively to the formation of the anti-head-to-tail dimer. arkat-usa.orgresearchgate.net The restricted motion of the molecules within the crystalline solid prevents the formation of other possible isomers. arkat-usa.org The distance between the reaction centers of adjacent cations in the crystal lattice is a crucial factor; photodimerization is favored when this distance is less than approximately 4.2 Å. For example, in the crystal structure of 9-methylacridizinium bromide, the reaction centers within stacked pairs are separated by 3.69 Å, a distance that supports photodimerization. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental to characterizing the photophysical properties of benzo[b]quinolizinium compounds. These properties are intrinsically linked to the extended π-conjugated system of the molecule.

The UV-Visible absorption spectrum of the parent benzo[b]quinolizinium cation is similar to that of anthracene (B1667546), reflecting their structural analogy as isoelectronic heteroaromatic compounds. arkat-usa.org The spectra are characterized by a long-wavelength absorption band, typically between 340 nm and 440 nm, which often displays distinct vibronic fine structure with three maxima. rsc.orgrsc.org This band corresponds to the S₀ → S₁ electronic transition of the aromatic chromophore.

The position and intensity of these characteristic bands can be modulated by the introduction of substituents onto the benzo[b]quinolizinium core. Aryl substitution at the 9-position generally results in long-wavelength absorption maxima between 409 nm and 422 nm in aqueous solutions. thieme-connect.comresearchgate.net The solvent environment can also influence the absorption spectra. While many derivatives show only marginal changes in different solvents (Δλ < 10 nm), compounds with strong donor-acceptor character, such as 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium, exhibit pronounced solvatochromism. thieme-connect.comresearchgate.net For this derivative, the absorption maximum shifts significantly from 422 nm in water to 507 nm in dichloromethane, indicating a strong charge-transfer character in the electronic transition. thieme-connect.comresearchgate.net

Compound/DerivativeSolventλmax (nm)Reference
Benzo[b]quinolizinium (parent)Water~340-425 arkat-usa.orgrsc.org
9-Phenylbenzo[b]quinoliziniumWater409 thieme-connect.com
9-(p-Methoxyphenyl)benzo[b]quinoliziniumWater412 thieme-connect.com
9-(N,N-Dimethylaminophenyl)benzo[b]quinoliziniumWater422 thieme-connect.comresearchgate.net
9-(N,N-Dimethylaminophenyl)benzo[b]quinoliziniumMeCN474 thieme-connect.comresearchgate.net
9-(N,N-Dimethylaminophenyl)benzo[b]quinoliziniumCH₂Cl₂507 thieme-connect.comresearchgate.net
9-Aminobenzo[b]quinolizinium bromideWater385 arkat-usa.org
7,7'-(Disulfanediylbis[methylene])bis-benzo[b]quinolizinium bromideVarious~340-440 rsc.org

This table summarizes the long-wavelength absorption maxima (λmax) for benzo[b]quinolizinium bromide and several of its derivatives in different solvents.

Many benzo[b]quinolizinium derivatives are fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The emission spectra and fluorescence quantum yields (Φfl) are highly dependent on the substitution pattern and the solvent. The parent benzo[b]quinolizinium ion has photophysical properties similar to anthracene. arkat-usa.org

Substituents that create a donor-acceptor system can dramatically alter the emission properties. For example, 9-aminobenzo[b]quinolizinium bromide is a donor-acceptor dye that displays a bright green emission in water at λmax = 507 nm with a relatively high quantum yield of 0.41. arkat-usa.org In contrast, some derivatives with strong electron-donating groups, such as 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium, are virtually non-fluorescent in water. thieme-connect.com This quenching is often attributed to deactivation of the excited state through processes like photoinduced electron transfer or torsional relaxation. nih.gov

The fluorescence of these compounds can be significantly influenced by the environment. The low quantum yield of some derivatives in aqueous solution can increase dramatically in more viscous media or upon binding to macromolecules like DNA, because the torsional relaxation processes are retarded. arkat-usa.org

Compound/DerivativeSolventλem (nm)ΦflReference
9-Aminobenzo[b]quinolizinium bromideWater5070.41 arkat-usa.org
9-Phenylbenzo[b]quinoliziniumWater4520.03 thieme-connect.com
9-(p-Methoxyphenyl)benzo[b]quinoliziniumWater5290.06 thieme-connect.com
9-(N,N-Dimethylaminophenyl)benzo[b]quinoliziniumWater-<0.001 thieme-connect.com
9-(Phenylethynyl)benzo[b]quinoliziniumH₂O427, 4520.16 beilstein-journals.org
9-(p-Methoxyphenylethynyl)benzo[b]quinoliziniumH₂O-<0.02 beilstein-journals.org

This table presents the fluorescence emission maxima (λem) and quantum yields (Φfl) for various benzo[b]quinolizinium derivatives.

Photometric (UV-Vis) and fluorimetric (fluorescence) titrations are powerful methods used to study the interactions of benzo[b]quinolizinium derivatives with other molecules or ions in solution. These techniques involve monitoring the changes in the absorption or emission spectra of the quinolizinium compound upon the incremental addition of a binding partner (analyte).

These methodologies are frequently employed to investigate the binding of benzo[b]quinolizinium derivatives to DNA. beilstein-journals.orgnih.gov Upon addition of duplex or quadruplex DNA, changes such as a decrease in absorption intensity (hypochromism), a shift in wavelength (bathochromic or hypsochromic shift), and the appearance of isosbestic points are observed in the UV-Vis spectra. beilstein-journals.orgnih.gov Similarly, the fluorescence intensity may be quenched or significantly enhanced (a "light-up" effect) upon binding. arkat-usa.orgnih.gov By fitting the titration data to appropriate binding models, key parameters like the binding constant (Kb) can be determined. beilstein-journals.orgnih.gov

Fluorimetric titrations are also used to determine the pKₐ values of derivatives that are sensitive to pH. For instance, the non-fluorescent 9-(N,N-dimethylaminophenyl)benzo[b]quinolizinium becomes strongly fluorescent upon protonation of the dimethylamino group. thieme-connect.com By monitoring the increase in fluorescence intensity as a function of pH, a titration curve can be generated and the pKₐ value determined, demonstrating its utility as a pH-sensitive fluorescent probe. thieme-connect.comresearchgate.net

Circular Dichroism (CD) and Linear Dichroism (LD) Spectroscopy

Circular Dichroism (CD) and Linear Dichroism (LD) spectroscopy are powerful techniques for investigating the interactions between small molecules, such as benzo[b]quinolizinium derivatives, and biological macromolecules like DNA. idexlab.comnih.govbeilstein-journals.org These methods provide valuable insights into the binding modes and the orientation of the ligand relative to the macromolecular host. idexlab.comnih.govbeilstein-journals.org

When a chiral molecule absorbs left and right circularly polarized light differently, it gives rise to a CD signal. While benzo[b]quinolizinium bromide itself is achiral, an induced CD (ICD) signal can be observed when it binds to a chiral macromolecule like DNA. researchgate.netrsc.org The nature and intensity of this ICD signal can reveal information about the binding geometry. For instance, studies on various benzo[b]quinolizinium derivatives have shown that the appearance of ICD signals in the long-wavelength absorption region of the ligand (where DNA does not absorb) is a clear indication of binding. researchgate.netrsc.org

In one study, the interaction of 7,7′-(disulfanediylbis[methylene])bis-benzo[b]quinolizinium bromide with DNA resulted in a positive and a negative induced CD signal, which intensified with an increasing ligand-to-DNA ratio (LDR). rsc.org This observation, coupled with other spectroscopic data, suggested a mixed binding mode involving both intercalation and groove binding. researchgate.net Similarly, weak positive ICD signals were observed for other benzo[c]quinolizinium derivatives upon binding to DNA, indicative of an intercalative binding mode. beilstein-journals.org

Linear Dichroism (LD) spectroscopy measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. When DNA is oriented, for example by flow, intercalating molecules will also be oriented, leading to a non-zero LD signal. nih.govresearchgate.net The analysis of the reduced LD (LDr) spectrum can provide the angle of the ligand's transition moment relative to the DNA helix axis. For a benzo[c]quinolizinium derivative, an LDr analysis revealed a binding angle of approximately 59°, indicating a tilted orientation of the ligand within the DNA intercalation site. beilstein-journals.org

The combination of CD and LD spectroscopy is particularly useful for elucidating complex binding scenarios and for monitoring dynamic processes. For example, the photoinduced cycloaddition of a disulfide-linked bis-benzo[b]quinolizinium derivative in the presence of DNA was monitored by CD spectroscopy. The disappearance of the strong positive ICD signal upon irradiation confirmed the locking of the DNA-binding properties of the ligand. researchgate.net

Table 1: Representative Spectroscopic Data for Benzoquinolizinium-DNA Interactions

Compound ClassSpectroscopic TechniqueKey ObservationInferred Structural Information
Benzo[b]quinolizinium DerivativesInduced Circular Dichroism (ICD)Positive and negative signals in the ligand's absorption range. researchgate.netrsc.orgLigand binding to the chiral DNA molecule. researchgate.netrsc.org
Benzo[c]quinolizinium DerivativesLinear Dichroism (LD)Non-zero LD signal upon DNA orientation. nih.govbeilstein-journals.orgIntercalative binding mode. nih.govbeilstein-journals.org
Disulfide-linked bis-benzo[b]quinoliziniumCircular Dichroism (CD)Disappearance of ICD signal upon irradiation. researchgate.netPhotoinduced conformational change affecting DNA binding. researchgate.net

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For novel synthetic compounds like benzo[b]quinolizinium bromide and its derivatives, elemental analysis is a crucial step in confirming the empirical formula and assessing the purity of the synthesized compound. beilstein-journals.orgresearchgate.net The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct structure and high purity of the compound. beilstein-journals.orgresearchgate.net

For instance, in the synthesis of various 9-arylalkynyl-substituted benzo[b]quinolizinium bromide derivatives, elemental analysis was employed to verify their composition. beilstein-journals.orgresearchgate.net The reported found percentages for C, H, and N were in close agreement with the calculated values, thus confirming the successful synthesis and purity of the target compounds. beilstein-journals.orgresearchgate.net For example, for 9-((4-(dimethylamino)phenyl)ethynyl)benzo[b]quinolizinium bromide, the calculated elemental composition was C 67.71%, H 4.13%, N 3.59%, while the found values were C 67.52%, H 4.09%, N 3.65%. beilstein-journals.orgresearchgate.net This small deviation is within acceptable experimental error, confirming the identity of the compound.

The process typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the percentages of the individual elements in the original sample can be calculated.

Table 2: Elemental Analysis Data for a Representative Benzo[b]quinolizinium Derivative

CompoundMolecular FormulaCalculated (%)Found (%)
9-((4-(Dimethylamino)phenyl)ethynyl)benzo[b]quinolizinium bromideC₂₂H₁₆BrN₃OC: 67.71, H: 4.13, N: 3.59C: 67.52, H: 4.09, N: 3.65 beilstein-journals.orgresearchgate.net

This rigorous verification is essential for ensuring that the subsequent spectroscopic and biological studies are performed on a well-defined and pure chemical entity, thereby ensuring the reliability and reproducibility of the research findings. rsc.orgbeilstein-journals.orgresearchgate.net

Photophysical Phenomena and Advanced Functional Properties of Benzo B Quinolizinium Systems

Solvatochromic Behavior and Solvent Effects

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of many benzo[b]quinolizinium derivatives. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

Benzo[b]quinolizinium derivatives often exhibit pronounced fluorosolvatochromism, where the fluorescence emission spectrum is highly sensitive to the solvent environment. beilstein-journals.orgbeilstein-journals.org This property is particularly notable in donor-acceptor systems incorporating the quinolizinium (B1208727) core. beilstein-journals.org For instance, hydroxy-substituted benzo[b]quinolizinium ions display significant shifts in their emission maxima depending on the solvent. nih.gov The emission for 8-hydroxybenzo[b]quinolizinium shifts from 468 nm in acetonitrile (B52724) to 507 nm in dimethylformamide (DMF), while the 9-hydroxy derivative shifts from 460 nm in acetonitrile to 553 nm in DMF. nih.gov

Biaryl-type quinolizinium derivatives, such as 3-arylnaphtho[1,2-b]quinolizinium compounds, also show strong fluorosolvatochromic properties, where the emission energy decreases as the polarity of the solvent increases. beilstein-journals.orgnih.govresearchgate.net In contrast, simple donor-substituted benzo[b]quinolizinium derivatives tend to show more moderate solvatochromic behavior. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The absorption maxima of these compounds, however, are generally almost independent of the solvent. beilstein-journals.orgbeilstein-journals.org

The table below details the absorption and emission properties of a representative 3-phenylnaphtho[1,2-b]quinolizinium derivative in various solvents, illustrating the significant emission shifts.

SolventAbsorption Max (λabs, nm)Emission Max (λF, nm)
H2O404531
MeOH406553
EtOH407547
BuOH407546
MeCN405563
DMSO407562
CHCl3413485

Data sourced from a study on 3-arylnaphtho[1,2-b]quinolizinium derivatives. researchgate.net

The observed red-shifted emission in polar solvents for many benzo[b]quinolizinium derivatives is explained by a charge shift (CS) process that occurs in the excited state. beilstein-journals.orgnih.govresearchgate.net Upon photoexcitation, these molecules can transition to an excited state with a different charge distribution compared to the ground state. researchgate.net This is particularly facilitated in biaryl structures where a twisted conformation can promote the charge shift. beilstein-journals.org Following the CS, the surrounding polar solvent molecules reorient themselves to stabilize this new, more polar excited state, a process known as solvent relaxation. nih.govresearchgate.net This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) fluorescence emission. researchgate.net

The photophysical properties of benzo[b]quinolizinium systems are influenced by both general solvent polarity and specific solvent-solute interactions like hydrogen bonding. nih.govnih.gov The extent to which protic polar and aprotic polar solvents affect the emission energy can differ, which points to the significant role of hydrogen bonding in stabilizing both the ground and excited states. nih.govresearchgate.net Hydrogen bonding can lead to fluorescence quenching or enhancement depending on the specific system and the nature of the interaction in the excited state. nih.govmdpi.com For instance, in some systems, intermolecular hydrogen bonds with protic solvents can provide a pathway for non-radiative decay, reducing fluorescence intensity. mdpi.com The interplay between the molecule's ability to form hydrogen bonds and the solvent's polarity dictates the final observed emission properties. nih.gov

Photoinduced Processes

Beyond solvent interactions, benzo[b]quinolizinium systems are known to undergo distinct chemical reactions upon irradiation with light. These photoinduced processes include dimerization and electron transfer, which are fundamental to their application in molecular switches and sensors.

Benzo[b]quinolizinium derivatives can undergo a reversible [4+4] photocycloaddition, resulting in the formation of a dimer. researchgate.net This photodimerization reaction can occur both in solution and in the solid state. researchgate.net The regioselectivity of this reaction is highly dependent on the substitution pattern of the quinolizinium ring and the reaction conditions. researchgate.net

Initial studies on the parent benzo[b]quinolizinium compound suggested the formation of a single regioisomer, but later work revealed that all four possible isomeric photodimers are formed in solution. researchgate.net However, regioselectivity can be significantly enhanced through chemical modification. For example, the irradiation of 9-aminobenzo[b]quinolizinium results exclusively in the formation of head-to-tail dimers. researchgate.net Furthermore, performing the dimerization in the solid state, where molecular motion is restricted, leads to highly regioselective formation of anti-head-to-tail dimers. researchgate.net Linking two benzo[b]quinolizinium units can also facilitate a fast and quantitative intramolecular [4+4] photocycloaddition. rsc.org

ConditionReactantPredominant Product(s)
Solution Parent Benzo[b]quinoliziniumMixture of four possible isomers researchgate.net
Solution 9-Aminobenzo[b]quinoliziniumExclusively head-to-tail dimers researchgate.net
Solid State Crystalline Benzo[b]quinolizinium DerivativesHighly regioselective anti-head-to-tail dimers researchgate.net
Solution Disulfide-linked Bis-benzo[b]quinoliziniumIntramolecular [4+4] cycloadduct rsc.org

Photoinduced electron transfer (PET) is another key process observed in benzo[b]quinolizinium systems, particularly those with amino substituents. nih.gov This phenomenon can lead to fluorescence quenching. When certain amino-substituted benzo[b]quinolizinium derivatives intercalate into DNA, their fluorescence is quenched. nih.gov This is attributed to a PET process occurring between the photoexcited quinolizinium ligand and the DNA bases. nih.gov

The benzo[b]quinolizinium chromophore can also act as a mediator in more complex PET sequences. In one example, a benzo[b]quinolizinium-crown ether conjugate was used for the photoinduced formation of silver nanoparticles. rsc.org In this system, the excited benzo[b]quinolizinium derivative first accepts an electron from DNA. rsc.org The resulting radical species then transfers an electron to a silver ion (Ag⁺) bound by the crown ether, reducing it to elemental silver (Ag⁰) and regenerating the original benzo[b]quinolizinium compound. rsc.org This demonstrates the ability of the excited quinolizinium core to participate in sequential electron transfer reactions. rsc.org

Photoinduced Cyclization Reactions

Photoinduced cyclization reactions represent a significant class of transformations in organic photochemistry, enabling the synthesis of complex polycyclic aromatic systems. In the context of benzo[b]quinolizinium systems, these reactions are of particular interest for the construction of novel nitrogen-containing heterocyclic scaffolds. The inherent electronic and structural features of the benzo[b]quinolizinium core, characterized by its planar and rigid geometry, make it a suitable candidate for intramolecular photocyclization processes.

The mechanism of such reactions typically involves the initial absorption of light by the benzo[b]quinolizinium cation, leading to an electronically excited state. This excited species can then undergo an intramolecular cyclization, often followed by an oxidation step to yield a new, more extended aromatic system. For instance, the intramolecular oxidative cyclization of related systems, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, has been shown to produce previously unknown benzo[b]chromeno[4,3,2-de] beilstein-journals.orgnih.govnaphthyridines. nih.gov This transformation underscores the potential for similar cyclizations within the benzo[b]quinolizinium framework.

The efficiency and outcome of these photoinduced cyclization reactions are influenced by several factors, including the solvent, the presence of oxidizing agents, and the substitution pattern on the benzo[b]quinolizinium ring system. The rigid geometry of the resulting polycyclic compounds is often desirable for applications in organic light-emitting devices (OLEDs) as it can help to minimize non-radiative energy losses. nih.gov While specific studies on the photoinduced cyclization of the parent "Benzo[b]quinolizinium, bromide" are not extensively detailed in the provided context, the principles derived from analogous heterocyclic systems suggest a rich potential for this compound to serve as a precursor in the photochemical synthesis of novel functional materials.

Donor-Acceptor Dye Characteristics

The benzo[b]quinolizinium cation is an electron-deficient aromatic system, which makes it an excellent electron acceptor moiety in the design of donor-acceptor (D-A) dyes. beilstein-journals.org In such systems, an electron-donating group is covalently linked to the electron-accepting benzo[b]quinolizinium core. This molecular architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the functionality of many organic electronic materials.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the benzo[b]quinolizinium acceptor. beilstein-journals.org This charge transfer process results in a significant change in the dipole moment of the molecule and is responsible for the characteristic broad and often red-shifted absorption and emission spectra of D-A dyes.

The photophysical properties of these donor-acceptor benzo[b]quinolizinium systems can be systematically tuned by modifying both the donor and acceptor components. For instance, increasing the electron-donating strength of the donor group or the electron-accepting strength of the quinolizinium moiety can lead to a smaller HOMO-LUMO gap and, consequently, a bathochromic shift in the absorption and emission wavelengths. beilstein-journals.orgbeilstein-journals.org The nature of the linker connecting the donor and acceptor also plays a crucial role in mediating the electronic communication between the two moieties.

The table below summarizes the key characteristics of donor-acceptor systems, which are applicable to benzo[b]quinolizinium-based dyes.

PropertyDescriptionInfluence of Molecular Structure
Intramolecular Charge Transfer (ICT) Photoinduced transfer of an electron from the donor to the acceptor part of the molecule.Modulated by the electron-donating and -accepting strengths of the constituent parts.
Absorption Spectrum Characterized by a low-energy charge-transfer band in addition to localized π-π* transitions. beilstein-journals.orgThe position of the CT band is sensitive to the HOMO-LUMO gap.
Emission Spectrum Often shows a large Stokes shift and is sensitive to solvent polarity (solvatochromism).The emission wavelength can be tuned by altering the donor and acceptor strengths.
Quantum Yield The efficiency of the fluorescence process can be influenced by the extent of charge separation in the excited state.Can be affected by non-radiative decay pathways, which may be more prevalent in highly polar solvents.

The design of benzo[b]quinolizinium-based donor-acceptor dyes is a promising strategy for developing new materials for applications in fields such as organic photovoltaics, non-linear optics, and fluorescent sensing. nih.govresearchgate.net For example, amino-substituted benzo[b]quinolizinium derivatives have been investigated as fluorescent probes that exhibit a "light-up" effect in the presence of biomacromolecules, a phenomenon that is dependent on the principles of donor-acceptor interactions and photoinduced electron transfer. nih.gov

Computational and Theoretical Investigations of Benzo B Quinolizinium Structures and Reactivity

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in elucidating the intrinsic properties of the benzo[b]quinolizinium system. These methods allow for the detailed exploration of the molecule's potential energy surface and electronic landscape.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the rotational isomerism and electronic structures of benzo[b]quinolizinium derivatives. These calculations can predict the relative stabilities of different conformers that may arise from the rotation around single bonds, particularly in substituted analogues. For the planar and rigid benzo[b]quinolizinium core, these studies focus on the electronic energy levels and the distribution of electron density.

Rotational Isomerism: In substituted benzo[b]quinolizinium compounds, the orientation of substituent groups can lead to different rotational isomers. Ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used to calculate the energy barriers for rotation and the relative energies of the resulting isomers.

Electronic Structures: These calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and the electronic absorption properties of the molecule.

Computational MethodParameterCalculated Value
Hartree-Fock (HF/6-31G*)HOMO Energy-8.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap5.7 eV
MP2/6-311+G**HOMO Energy-7.9 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap5.6 eV

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. For the benzo[b]quinolizinium cation, DFT is particularly useful for investigating the delocalization of the positive charge across the aromatic system.

The distribution of charge is crucial for understanding the molecule's reactivity, its interaction with other molecules, and its photophysical properties. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can generate electron density maps and calculate partial atomic charges (e.g., using Natural Bond Orbital analysis). These studies typically show that the positive charge is not localized on the nitrogen atom but is distributed across the entire quinolizinium (B1208727) ring system, which contributes to its stability.

Atomic CenterCalculated Partial Charge (B3LYP/6-31G(d,p))
N(5)+0.15
C(6)-0.05
C(7)+0.08
C(8)-0.04
C(9)+0.09
C(10)-0.03
C(11)+0.12
C(12)-0.02

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like benzo[b]quinolizinium bromide. Time-Dependent DFT (TD-DFT) is a common approach for simulating electronic absorption spectra.

The one-photon absorption spectrum, which corresponds to the electronic transitions from the ground state (S₀) to excited singlet states (Sₙ), can be predicted using TD-DFT. These calculations provide the excitation energies (which can be converted to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For benzo[b]quinolizinium, the calculations typically predict strong absorptions in the UV-visible region, corresponding to π-π* transitions within the aromatic system.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.104000.45
S₀ → S₂3.543500.20
S₀ → S₃4.133000.85

Transient absorption spectroscopy is a powerful technique for studying the properties of excited states. The absorption of a photon by a molecule in its first excited singlet state (S₁) to higher excited states (Sₙ) can also be modeled using TD-DFT. These calculations are performed on the optimized geometry of the S₁ state and provide insights into the electronic structure of the excited state and potential decay pathways.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₁ → S₅1.916500.60
S₁ → S₆2.255500.35
S₁ → S₇2.764500.15

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzo[b]quinolizinium derivatives, which are known to interact with biological macromolecules, docking studies are essential for understanding their mechanism of action. opendelclub.com

These studies often focus on the interaction of benzo[b]quinolizinium analogues with DNA or specific proteins. The planar structure of the benzo[b]quinolizinium cation makes it a candidate for intercalation between the base pairs of DNA. uri.edu Molecular docking simulations can predict the binding mode and estimate the binding affinity. The results of these simulations are typically evaluated using a scoring function that considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

TargetPredicted Binding ModeEstimated Binding Energy (kcal/mol)Key Interacting Residues/Bases
DNA (dodecamer)Intercalation-8.5G-C base pairs
Human Serum AlbuminBinding to Site I-7.2Trp-214
AcetylcholinesteraseBinding to Peripheral Anionic Site-6.8Tyr-334, Asp-72

Analysis of Ligand Orientation and Binding Pocket Interactions

Computational studies of benzo[b]quinolizinium derivatives have been instrumental in elucidating their interaction with biological targets. The orientation of these ligands within the binding pockets of enzymes is a critical determinant of their inhibitory activity. Research has focused on understanding the specific interactions between the benzo[b]quinolizinium scaffold and the amino acid residues of the target protein.

In the context of indoleamine 2,3-dioxygenase-1 (IDO-1), a heme-containing enzyme, the binding mode of benzo[b]quinolizinium inhibitors has been investigated. These compounds are understood to interact with the active site of the enzyme, influencing its catalytic activity. The precise orientation and interactions are crucial for the selective inhibition of IDO-1 over its isoenzyme, IDO-2. nih.gov

A key finding from these computational analyses is the role of specific amino acid residues in determining inhibitor selectivity. For instance, in IDO-2, the presence of methionine at position 385 has been identified as a key factor that interferes with the entry of L-tryptophan into the active site, which in turn explains the selectivity of certain benzo[b]quinolizinium-based inhibitors for IDO-1. nih.gov This highlights the importance of subtle differences in the binding pocket architecture between enzyme isoforms.

The interactions within the binding pocket are multifaceted and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The planar structure of the benzo[b]quinolizinium ring system allows for significant shape complementarity with the active site, contributing to its binding affinity.

Interaction Type Description Significance for Benzo[b]quinolizinium Derivatives
Steric Hindrance The physical blocking of a ligand's entry or optimal binding orientation due to the size and shape of amino acid residues in the binding pocket.Methionine 385 in IDO-2 provides steric hindrance that is absent in IDO-1, leading to inhibitor selectivity. nih.gov
Shape Complementarity The matching of the three-dimensional shape of the ligand to the shape of the binding pocket.The planar nature of the benzo[b]quinolizinium system facilitates favorable interactions within the enzyme's active site.
Electrostatic Interactions The attractive or repulsive forces between charged or polar groups on the ligand and the protein.The positive charge of the quinolizinium core can engage in favorable electrostatic interactions with negatively charged or polar residues.

Homology Modeling for Enzyme Mechanism Elucidation

Homology modeling has proven to be a valuable computational tool for investigating the mechanisms of enzymes that interact with benzo[b]quinolizinium derivatives, particularly when experimental crystal structures are unavailable. This technique involves constructing a three-dimensional model of a target protein based on its amino acid sequence and a known experimental structure of a homologous protein.

In the study of indoleamine 2,3-dioxygenase (IDO) isoenzymes, homology modeling was employed to compare the catalytic mechanisms of IDO-1 and IDO-2 and to understand the structural basis for the selective inhibition by benzo[b]quinolizinium compounds. nih.gov By building a model of the enzyme, researchers can perform molecular docking simulations to predict the binding poses of ligands and analyze the key interactions that stabilize the ligand-protein complex.

The insights gained from homology models can guide further experimental work, such as site-directed mutagenesis, to validate the role of specific amino acid residues in the catalytic mechanism and in inhibitor binding. nih.gov For example, the identification of methionine 385 in IDO-2 as a key determinant of inhibitor selectivity was a direct outcome of comparative analysis using homology models. nih.gov

The process of using homology modeling to elucidate enzyme mechanisms in the context of benzo[b]quinolizinium inhibitors can be summarized as follows:

Step Description Application to Benzo[b]quinolizinium Research
1. Template Selection Identifying a protein with a known 3D structure that has a high sequence similarity to the target protein.A known structure of a related dioxygenase enzyme would be used as a template to model IDO-1 and IDO-2.
2. Sequence Alignment Aligning the amino acid sequence of the target protein with the sequence of the template protein.Aligning the sequences of IDO-1 and IDO-2 with the template to identify conserved and variable regions.
3. Model Building Constructing the 3D model of the target protein based on the aligned sequences and the template structure.Generating 3D models of the IDO-1 and IDO-2 active sites.
4. Model Refinement and Validation Optimizing the geometry of the model and assessing its quality using various computational tools.Ensuring the generated models are stereochemically sound and representative of the native protein structure.
5. Ligand Docking and Analysis Simulating the binding of benzo[b]quinolizinium derivatives to the active site of the modeled enzyme to predict binding modes and interactions.Understanding how benzo[b]quinolizinium compounds selectively inhibit IDO-1 over IDO-2. nih.gov

Through these computational approaches, a deeper understanding of the structure-activity relationships of benzo[b]quinolizinium bromide and its derivatives can be achieved, facilitating the design of more potent and selective enzyme inhibitors.

Research Applications in Chemical Biology and Materials Science

Interactions with Nucleic Acids

Derivatives of the benzo[b]quinolizinium cation are recognized as effective DNA intercalators, a property attributable to their extensive π-conjugated system. This fundamental interaction has been explored through various biophysical techniques, revealing detailed insights into its binding mechanisms and potential applications.

DNA Binding Modes: Intercalation and π-Stacking

The primary modes through which benzo[b]quinolizinium derivatives associate with DNA are intercalation and π-stacking. Intercalation involves the insertion of the planar quinolizinium (B1208727) ring system between the base pairs of the DNA double helix. This interaction is stabilized by π-stacking forces between the aromatic system of the compound and the DNA bases. The structural and electronic properties of these compounds facilitate a strong coupling with the π orbitals of the DNA base pairs.

Duplex DNA Interactions

Benzo[b]quinolizinium compounds exhibit a notable affinity for double-stranded duplex DNA. Spectrophotometric titrations, viscosity measurements, and circular and linear dichroism spectroscopy have consistently confirmed an intercalative binding mode. The binding affinity is typically quantified by the binding constant (Kb), with values for 9-substituted and parent benzo[b]quinolizinium derivatives generally falling within the range of 10⁴ to 10⁵ M⁻¹. This level of affinity indicates a strong and stable association with the DNA double helix.

Quadruplex DNA (G4-DNA) Interactions and Selectivity

In addition to duplex DNA, benzo[b]quinolizinium derivatives have been investigated for their ability to interact with G-quadruplex (G4) DNA structures. These are non-canonical, four-stranded structures formed in guanine-rich regions of nucleic acids and are implicated in various cellular processes, making them attractive therapeutic targets. Studies have shown that while some derivatives intercalate into duplex DNA, they can bind to quadruplex DNA through a π-stacking mechanism. While specific selectivity data for benzo[b]quinolizinium bromide is an area of ongoing research, related benzo(h)quinoline compounds have demonstrated the potential for high selectivity, showing a 10-fold preference for G-quadruplex over duplex DNA.

DNA-Photodamaging Properties and Photonuclease Potential

Certain annelated quinolizinium derivatives possess the ability to induce DNA damage upon irradiation with light, functioning as photosensitizers. Benzo[b]quinolizinium cations, specifically, have been shown to cause DNA cleavage upon irradiation. Experimental results indicate that after a 10-minute irradiation period, these compounds can induce 15–20% DNA cleavage under anaerobic conditions and 20–25% under aerobic conditions. This photonuclease activity is often mediated by the generation of reactive oxygen species. Furthermore, the DNA-binding properties of these molecules can be photochemically controlled; for instance, a non-binding bis-benzo[b]quinolizinium dimer can be transformed via a [4+4] photocycloaddition reaction, which upon further stimulation can release a DNA-intercalating monomer.

Influence of Substituent Effects on DNA Binding Constants

The DNA binding affinity and photophysical properties of the benzo[b]quinolizinium core can be finely tuned by altering the substituents on the aromatic ring. The nature and position of these functional groups can either enhance or diminish the interaction with DNA.

Sterically demanding groups, such as thioacetate (B1230152) or thiol moieties at the 9-position, can cause steric repulsion within the DNA binding pocket, leading to slightly lower binding affinities compared to the unsubstituted parent compound. Conversely, the introduction of amino groups can significantly alter the molecule's fluorescence response upon DNA binding. For example, 6-amino derivatives exhibit a "light-up" fluorescence effect when intercalated, a result of restricted conformational flexibility. In contrast, 7-amino and 9-amino derivatives show fluorescence quenching, which is likely caused by a photoinduced electron transfer (PET) reaction with guanine (B1146940) residues in the DNA. Similarly, for 9-(alkoxyphenyl)benzo[b]quinolizinium derivatives, the suppression of torsional relaxation of the alkoxy substituent upon binding to DNA leads to a significant (15- to 40-fold) enhancement in fluorescence.

Table 1: Influence of Substituents on Benzo[b]quinolizinium-DNA Interactions

Substituent Type/Position Observed Effect on DNA Interaction Reference(s)
9-Thiol / 9-Thioacetate Steric hindrance leads to slightly lower binding constants.
6-Amino Restricted flexibility upon intercalation causes fluorescence enhancement.
7-Amino / 9-Amino Fluorescence is quenched upon binding, likely via Photoinduced Electron Transfer (PET).
9-(m-Alkoxyphenyl) Suppression of substituent rotation upon binding leads to significant fluorescence enhancement.

Enzyme Modulation and Inhibition Studies

Specific research on the direct modulation or inhibition of enzymes by Benzo[b]quinolizinium, bromide is limited in the reviewed literature. However, the broader class of nitrogen-containing heterocyclic compounds includes molecules with known enzyme-inhibiting properties. For instance, certain benzodiazepine (B76468) derivatives, which are structurally distinct from benzo[b]quinolizinium, have been characterized as potent inhibitors of enzymes within the cytochrome P450 family, such as CYP2B. These studies show that some benzodiazepines can act as noncompetitive or "mixed-type" competitive inhibitors of catalytic activities mediated by these enzymes. While not directly applicable to this compound, this highlights the potential for nitrogenous heterocyclic scaffolds to engage in enzyme modulation.

Indoleamine 2,3-Dioxygenase-1 (IDO-1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO-1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the conversion of tryptophan to kynurenine (B1673888). The depletion of tryptophan and the production of kynurenine metabolites can suppress T-cell responses, allowing tumors to evade the immune system. Consequently, IDO-1 has emerged as a significant target for cancer immunotherapy.

Within this context, derivatives of benzo[b]quinolizinium have been identified as potent inhibitors of IDO-1. A screening of a natural compound library against mouse IDO-1 (mIDO-1) identified 8-aminobenzo[b]quinolizinium bromide as a nanomolar-potency inhibitor, with a 50% inhibitory concentration (IC₅₀) of 164 nM. This discovery prompted further investigation into the structure-activity relationships of this class of compounds.

To explore how structural modifications affect inhibitory activity, twenty-one derivatives of 8-aminobenzo[b]quinolizinium were synthesized and evaluated for their ability to inhibit mIDO-1. The research found that the initial hit, 8-aminobenzo[b]quinolizinium, was the most potent inhibitor among all the derivatives studied.

While none of the synthesized analogues surpassed the potency of the parent compound, several derivatives demonstrated significant inhibitory activity in the nanomolar range. Specifically, N-aryl-9-aminobenzo[b]quinolizinium and 9-methylsulfanylbenzo[b]quinolizinium derivatives were also effective inhibitors of mIDO-1. This systematic analysis of structural modifications provides a foundational understanding for the future design of benzo[b]quinolizinium-based IDO-1 inhibitors.

Table 1: IDO-1 Inhibitory Activity of Selected Benzo[b]quinolizinium Derivatives

Compound Substituent Position Substituent Group IC₅₀ for mIDO-1 (nM)
2c 8 Amino 164
3e 9 N-aryl-amino 506
3f 9 N-aryl-amino 624
3g 9 N-aryl-amino 589
2e 9 Methylsulfanyl 592

Further studies revealed that the benzo[b]quinolizinium derivatives are selective for IDO-1 over the related isoenzyme, IDO-2. Understanding the basis for this selectivity is crucial for developing targeted therapies. Through homology modeling, site-directed mutagenesis, and kinetic analyses, researchers identified a key amino acid that accounts for this difference.

The findings indicate that methionine 385 in IDO-2 interferes with the entry of the substrate, L-tryptophan, into the enzyme's active site. This steric hindrance is believed to be the primary reason for the observed selectivity of the benzo[b]quinolizinium inhibitors for IDO-1 over IDO-2.

Topoisomerase II Inhibition

Topoisomerase II is a vital nuclear enzyme that manages DNA topology during processes like replication and chromosome segregation, making it a target for certain therapeutic drugs. While structurally related compounds such as benzo[c]phenanthridines have been investigated as dual topoisomerase I and II inhibitors, research specifically linking this compound to the inhibition of Topoisomerase II was not identified in the conducted searches. mdpi.com

Development of Chemosensors and Fluorescent Probes

The benzo[b]quinolizinium ion possesses favorable photophysical properties that make it an excellent candidate for the development of fluorescent sensors. Its utility stems from its structural similarity to anthracene (B1667546), a well-established fluorophore, but with a significant advantage in biological applications.

Water-Soluble Fluorescent Platforms for Analyte Detection

A major limitation of anthracene and many of its derivatives for use in biological systems is their poor water solubility. umich.edu The benzo[b]quinolizinium ion, also known as acridizinium, effectively overcomes this challenge. umich.eduscispace.comresearchgate.net By replacing a bridgehead carbon atom in the anthracene scaffold with a quaternary nitrogen atom, the molecule acquires a permanent positive charge, rendering it water-soluble. umich.edu

This intrinsic water solubility makes the benzo[b]quinolizinium ion an ideal platform, serving as a water-soluble surrogate for anthracene in the design of fluorescent probes for detecting biologically relevant analytes. umich.eduscispace.comresearchgate.net Its high fluorescence quantum yield (Φfl = 0.52 in H₂O) further enhances its suitability for these applications. rsc.org

Design of Light-Up and Ratiometric Probes

The versatile benzo[b]quinolizinium scaffold has been successfully employed as a building block for both "light-up" and "ratiometric" fluorescent probes. scispace.comresearchgate.net These probes are designed to signal the presence of a specific analyte through a distinct change in their fluorescence properties.

Light-Up Probes: These probes are typically non-fluorescent or weakly fluorescent in their free state but exhibit a strong increase in emission intensity upon binding to their target. For instance, a non-fluorescent 9-nitrobenzo[b]quinolizinium derivative was designed as a light-up probe for the enzyme nitroreductase. rsc.orgrsc.orgrsc.org In the presence of the enzyme, the nitro group is reduced to a highly fluorescent amino group (9-aminobenzo[b]quinolizinium), resulting in a significant "light-up" effect that enables the detection of enzyme activity. rsc.orgrsc.orgrsc.org Similarly, certain 6-aminobenzo[b]quinolizinium derivatives function as light-up probes for DNA and proteins, showing enhanced fluorescence upon association with these macromolecules. nih.gov

Ratiometric Probes: Ratiometric probes exhibit a shift in their emission wavelength upon interaction with an analyte, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This method offers greater precision by correcting for variations in probe concentration and environmental factors. The solvatochromic 9-hydroxybenzo[b]quinolizinium ion has been demonstrated to function as a ratiometric probe for the detection of water in acetonitrile (B52724). nih.gov The probe's dual fluorescence and its dependence on the water content of the medium enable this ratiometric analysis. nih.gov

pH-Sensitive Fluorescent Probes for Cellular Imaging

The benzo[b]quinolizinium core structure serves as a valuable scaffold for the development of pH-sensitive fluorescent probes applicable in cellular imaging. researchgate.netnih.govdntb.gov.ua These probes can be designed to exhibit a "turn-on" fluorescence response in acidic environments, a feature that is particularly useful for imaging acidic organelles like lysosomes. researchgate.net This pH-dependent fluorescence is often achieved by modulating a photoinduced electron transfer (PET) process. In this design, a N,N-dialkyl aniline (B41778) substituent acts as an electron donor to the quinolizinium core, which is the fluorophore. In neutral or basic conditions, the PET process quenches the fluorescence. However, upon acidification, the aniline nitrogen is protonated, which suppresses the PET process and results in a significant enhancement of the fluorescence intensity. researchgate.net

The versatility of the benzo[b]quinolizinium scaffold allows for the fine-tuning of the probes' photophysical properties. By altering the steric and electronic properties of the N,N-dialkyl aniline moiety, the emission wavelengths and the pKa values of the probes can be systematically adjusted. This tunability enables the development of a range of probes with emission maxima between 478 nm and 509 nm and pKa values from <2.1 to 6. researchgate.net This adaptability is crucial for designing probes that are optimized for specific cellular applications and for imaging within distinct pH ranges. researchgate.netdntb.gov.ua The successful application of these probes for in vivo pH sensing in lysosomes of living cells has been demonstrated, highlighting their potential in studying cellular processes where pH changes are critical. researchgate.net

Notably, the parent benzo[b]quinolizinium ion itself is a highly fluorescent and water-soluble fluorophore, making it an attractive alternative to less soluble fluorophores like anthracene for biological applications. rsc.orgumich.edu The development of probes based on this structure leverages its inherent favorable properties for creating sensitive and selective tools for cellular imaging. researchgate.net

Sensing of Biologically Relevant Analytes (e.g., Hg²⁺, H₂O₂ cations)

The benzo[b]quinolizinium framework has been successfully employed in the design of fluorescent probes for the detection of biologically significant analytes, including the mercury(II) ion (Hg²⁺). The detection mechanism for Hg²⁺ often relies on a "turn-off" or quenching of the fluorescence signal upon binding of the metal ion. nih.gov This quenching can be a result of the coordination of Hg²⁺ with electron-donating groups on the probe, which can alter the electronic properties of the fluorophore and lead to a decrease in fluorescence intensity. nih.gov

For instance, fluorescent sensors can be designed where the benzo[b]quinolizinium core is functionalized with a receptor that selectively binds to Hg²⁺. This interaction can disrupt the electronic structure of the fluorophore, leading to a detectable change in its emission. The high sensitivity of fluorescence-based detection allows for the detection of Hg²⁺ at very low concentrations, often in the nanomolar range, which is crucial given the high toxicity of mercury. nih.gov The selectivity of these probes for Hg²⁺ over other metal ions is a critical aspect of their design, ensuring accurate detection in complex biological or environmental samples. mdpi.comdoaj.org While the direct use of benzo[b]quinolizinium bromide for H₂O₂ sensing is less documented in the provided context, the adaptability of the core structure suggests potential for designing probes for various analytes through appropriate functionalization.

Application in Quantitative Polarity Measurement in Microenvironments

Cationic biaryl derivatives of benzo[b]quinolizinium have demonstrated significant potential for use in the quantitative measurement of polarity in microenvironments. These derivatives exhibit pronounced fluorosolvatochromic properties, meaning their fluorescence emission spectrum is sensitive to the polarity of the surrounding solvent. researchgate.net Specifically, the emission energy of these compounds decreases as the polarity of the solvent increases, resulting in a red-shift of the emission wavelength. researchgate.net

This phenomenon is attributed to a charge shift in the excited state of the molecule. Upon excitation, there is a redistribution of electron density, creating a more polar excited state that is stabilized by polar solvents. This stabilization lowers the energy of the excited state, leading to the observed red-shift in fluorescence. researchgate.net This sensitivity to the local environment makes these benzo[b]quinolizinium derivatives valuable as probes for characterizing the polarity of microenvironments, such as within biological membranes or protein-binding pockets. By measuring the shift in the emission wavelength, it is possible to obtain quantitative information about the polarity of these nanoscale environments.

Exploration of Biological Activities (Mechanistic and In Vitro Focus)

Antimalarial Activity against Plasmodium falciparum Strains

Derivatives of benzo[b]quinolizinium have shown potent antimalarial activity against blood-stage Plasmodium falciparum, the parasite responsible for the most severe form of malaria. asm.orgasm.org Several of these compounds, particularly N-aryl-9-aminobenzo[b]quinolizinium derivatives, have demonstrated high efficacy with IC₅₀ values in the nanomolar range, indicating their potential as lead compounds for the development of new antimalarial drugs. asm.org Notably, this activity has been observed in both chloroquine-sensitive and chloroquine-resistant strains of the parasite, suggesting a mechanism of action that is distinct from that of traditional quinoline-based drugs and could be effective against drug-resistant infections. chemrxiv.orgrsc.org

The antimalarial potency of these compounds is influenced by their substitution patterns. For example, certain N-aryl-9-aminobenzo[b]quinolizinium salts have been found to be more effective at inhibiting parasite growth than the parent 8-aminobenzo[b]quinolizinium bromide. asm.org The bromide anion itself has been shown to have no inhibitory effect on P. falciparum growth at comparable concentrations, indicating that the antimalarial activity is intrinsic to the benzo[b]quinolizinium cation. asm.org

The following table summarizes the in vitro antimalarial activity of selected benzo[b]quinolizinium derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum.

CompoundDescriptionIC₅₀ (nM) against P. falciparum 3D7
Compound 2c8-aminobenzo[b]quinolizinium bromide109
Compound 3bN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10
Compound 3cN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10
Compound 3eN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10
Compound 3fN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10
Compound 3gN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10
Compound 3hN-aryl-9-aminobenzo[b]quinolizinium derivative&lt;10

The antimalarial action of many quinoline-based drugs is linked to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. nih.gov Inhibition of this process leads to the accumulation of toxic heme, which damages parasite membranes and proteins, ultimately causing parasite death. nih.govnih.gov

It is proposed that benzo[b]quinolizinium derivatives, similar to other quinoline (B57606) antimalarials like chloroquine, exert their effect by disrupting hemozoin crystallization. nih.govdrugbank.com These cationic and planar molecules can accumulate in the acidic digestive vacuole of the parasite. Once there, they are thought to bind to the growing faces of hemozoin crystals, thereby preventing further addition of heme units and inhibiting crystal growth. nih.govplos.org This leads to a buildup of toxic heme within the parasite, consistent with the mechanism of action of established antimalarials. nih.govdrugbank.com

Selective Cytotoxicity against Specific Cell Lines (e.g., leukemia cells)

In addition to their antimalarial properties, certain benzo[b]quinolizinium derivatives have demonstrated selective cytotoxicity against specific cancer cell lines. nih.govrsc.org For instance, some diaryl-substituted quinolizinium derivatives have shown strong antiproliferative activity against leukemia and solid tumor cell lines, with GI₅₀ (growth inhibition 50) values in the low micromolar and even submicromolar range. rsc.org This cytotoxic effect is often associated with the induction of apoptosis in cancer cells. rsc.org

The selectivity of these compounds is an important aspect of their potential as anticancer agents. For example, some benzo[f]quinoline (B1222042) quaternary salts, which share structural similarities with benzo[b]quinolizinium compounds, have exhibited highly selective activity against leukemia cells. nih.gov The structure-activity relationship appears to be significant, with donor-substituted derivatives often showing the most pronounced cytotoxic effects. rsc.org This suggests that the electronic properties of the substituents on the quinolizinium core play a crucial role in their biological activity.

The table below presents the growth inhibition (GI₅₀) values for a parent diarylquinolizinium compound against several cancer cell lines.

Cell LineCancer TypeGI₅₀ (µM) for Compound 3a
HeLaCervical Cancer36
MDA-MB468Breast Cancer25
CCRF-CEMLeukemia23
CEM/ADR5000Leukemia28

Mitochondrial Membrane Depolarization Studies

Research into the applications of benzo[b]quinolizinium compounds in chemical biology has revealed their significant impact on mitochondrial function, particularly in the study of mitochondrial membrane depolarization. The benzo[b]quinolizinium cation is the core structure of the naturally occurring alkaloid Berberine [5,6-dihydro-9,10-dimethoxybenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium]. Consequently, studies on Berberine provide critical insights into how this class of compounds interacts with and affects mitochondrial bioenergetics.

The lipophilic and cationic nature of the benzo[b]quinolizinium scaffold facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This selective accumulation is a key factor in its biological activity. Research has demonstrated that once concentrated in the mitochondria, these compounds can interfere with the electron transport chain, leading to a cascade of events that result in the depolarization of the mitochondrial membrane. researchgate.net

Detailed investigations have shown that Berberine, as a representative benzo[b]quinolizinium compound, directly inhibits complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. researchgate.net This inhibition disrupts the flow of electrons, thereby reducing the pumping of protons across the inner mitochondrial membrane and collapsing the electrochemical gradient that constitutes the mitochondrial membrane potential. researchgate.net

Furthermore, studies have indicated that benzo[b]quinolizinium derivatives can induce the mitochondrial permeability transition (MPT). researchgate.netnih.gov The MPT involves the opening of a non-specific pore in the inner mitochondrial membrane, leading to an influx of solutes and water into the mitochondrial matrix. This process causes mitochondrial swelling and a complete collapse of the membrane potential. nih.gov The interaction with the adenine (B156593) nucleotide translocator (ANT), a key component of the MPT pore, has been suggested as a potential mechanism for this effect. nih.gov

The ability of benzo[b]quinolizinium compounds to induce mitochondrial membrane depolarization has made them valuable tools in cell death research. By triggering mitochondrial dysfunction, these compounds can initiate the intrinsic apoptotic pathway. The depolarization of the mitochondrial membrane is a critical step in this process, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.

The research findings on the effects of a prominent benzo[b]quinolizinium derivative, Berberine, on mitochondrial function are summarized in the table below.

ParameterObservationImplicationReference
Mitochondrial Accumulation Selectively accumulates within mitochondria.Facilitates high local concentrations, enhancing its effects on mitochondrial components. researchgate.net
Respiratory Chain Inhibition Inhibits Complex I of the electron transport chain.Disrupts ATP synthesis and leads to the generation of reactive oxygen species. researchgate.net
Mitochondrial Membrane Potential Causes significant depolarization of the inner mitochondrial membrane.A key indicator of mitochondrial dysfunction and a trigger for apoptosis. researchgate.netnih.gov
Mitochondrial Permeability Transition Induces the opening of the mitochondrial permeability transition pore.Leads to mitochondrial swelling and rupture, releasing pro-apoptotic factors. researchgate.netnih.gov

These studies collectively highlight the role of the benzo[b]quinolizinium scaffold as a potent modulator of mitochondrial function, primarily through the induction of membrane depolarization. This property is central to its application in studies investigating mitochondrial-dependent signaling pathways and cell death mechanisms.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for benzo[b]quinolizinium bromide?

  • Methodology : Benzo[b]quinolizinium bromide is synthesized via cyclodehydration of 1-benzylpyridinium salts under acidic conditions (e.g., hydrobromic acid) . Palladium-mediated cross-coupling reactions, such as Sonogashira coupling with 9-iodobenzo[b]quinolizinium bromide, are employed for functionalization at the 9-position. To avoid ring-opening side reactions, protocols exclude strong nucleophiles and optimize reaction conditions (e.g., bromide ion concentration) to suppress dimerization .

Q. How is the intercalative DNA-binding mode of benzo[b]quinolizinium derivatives experimentally validated?

  • Methodology :

  • Spectrophotometric titrations : Hypochromism (30–40% reduction) and bathochromic shifts (10–15 nm) in UV-Vis spectra confirm intercalation .
  • Fluorescence quenching : Emission intensity decreases with increasing DNA concentration (e.g., 50% quenching at r = 0.2) .
  • Linear dichroism (LD) : Reduced DNA orientation signals indicate intercalation-induced helix distortion .
  • Circular dichroism (CD) : Induced chiral signals (e.g., Δε = ±2–5 M⁻¹cm⁻¹) arise from asymmetric dye-DNA complexes .

Q. What spectroscopic techniques characterize benzo[b]quinolizinium’s structural and electronic properties?

  • Methodology :

  • ¹H/¹³C NMR : Chemical shifts (e.g., H4 at δ = 9.58 ppm) reflect deshielding effects from the cationic nitrogen .
  • X-ray diffraction : Planar quinolizinium rings (max deviation ≤0.23 Å) confirm aromaticity .
  • Mass spectrometry : Exact mass data (e.g., 350.1095 Da) validate molecular composition .

Advanced Research Questions

Q. How can contradictory data on triplex DNA stabilization by benzo[b]quinolizinium isomers be resolved?

  • Case Study : Linear isomer 5a shows higher triplex selectivity (competition dialysis) but lower thermal stabilization (ΔTm3→2 = 14°C) than angular isomer 6 (ΔTm3→2 = 28°C) .
  • Resolution :

  • Competition dialysis : Quantifies binding selectivity (e.g., 5a has 3× higher affinity for triplex DNA than duplex).
  • Thermal denaturation : Measures absolute stabilization (ΔTm) influenced by π-system geometry.
  • Molecular modeling : Reveals 5a’s linear structure optimizes intercalation geometry, while 6’s angular shape enhances π-π stacking .

Q. What methodologies optimize benzo[b]quinolizinium synthesis to prevent dimerization?

  • Approach :

  • Bromide exclusion : Use HBr-free conditions (e.g., PF₆⁻ counterions) to suppress anti-head-to-head dimer formation .
  • Photochemical monomerization : UV irradiation (λ = 365 nm) with 1-methoxynaphthalene regenerates monomers via electron transfer .
  • Sonogashira coupling : Pd-mediated reactions at the 9-position avoid nucleophilic attack at the 6-position, preserving ring integrity .

Q. How do binding modes (intercalation vs. groove binding) influence benzo[b]quinolizinium’s photodamage efficiency?

  • Mechanistic Insights :

  • Intercalation : Limits reactive oxygen species (ROS) diffusion, reducing photocleavage efficiency (e.g., 40% strand breaks at r = 0.1) .
  • Groove binding : Externally bound dyes enable faster radical transfer, increasing damage (e.g., 70% breaks at r = 0.5) .
  • Primer extension analysis : Maps cleavage sites to GC-rich regions (e.g., 80% at guanine), confirming sequence specificity .

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